3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This quaternary ammonium bromide features a fused imidazo-thiazinium core with a hydroxyl group at position 3 and aromatic substituents: a 2-fluoro-4-methoxyphenyl group and a p-tolyl (4-methylphenyl) moiety. Its synthesis likely involves cyclization of precursor hydrazonoyl bromides or imidazole derivatives under reflux with nucleophiles like thiocyanate or phenacyl bromides, as seen in analogous syntheses . Commercial availability is confirmed via suppliers such as Zhejiang Haiqiang Chemical Co., Ltd. .
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2S.BrH/c1-14-4-6-15(7-5-14)22-13-20(24,23-10-3-11-26-19(22)23)17-9-8-16(25-2)12-18(17)21;/h4-9,12,24H,3,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNLEXLJDPQBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , often referred to as FMT , is a synthetic organic compound notable for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
FMT features a complex structure characterized by:
- A tetrahydro-imidazo-thiazine core.
- Substituents including a 2-fluoro-4-methoxyphenyl group and a p-tolyl group.
- A bromide ion contributing to its ionic characteristics, enhancing solubility in polar solvents.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22FN2O2Br |
| Molecular Weight | 421.31 g/mol |
Antimicrobial Properties
Recent studies have indicated that FMT exhibits significant antimicrobial activity. It has been tested against various bacterial strains and demonstrated moderate to good efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticonvulsant Activity
FMT has shown promise as an anticonvulsant agent in preclinical models. Research indicates that it may modulate neurotransmitter systems, particularly through GABAergic pathways. In animal studies, FMT administration resulted in a significant reduction in seizure frequency compared to control groups .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that FMT can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
The biological effects of FMT are primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition : FMT may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of FMT against several bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting potential for development into an antibacterial agent .
Study 2: Anticonvulsant Effects
In a controlled trial involving mice subjected to chemically induced seizures, FMT was administered at varying doses. The results showed a dose-dependent decrease in seizure duration and frequency, supporting its potential use in epilepsy management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Properties
Physicochemical and Electronic Properties
- Fluorine and Methoxy Effects: The 2-fluoro-4-methoxyphenyl group in the target compound increases electronegativity and hydrogen-bond acceptor capacity compared to non-fluorinated analogs (e.g., 4-ethoxyphenyl in ). This may enhance binding to biological targets or crystalline lattice stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
